Gastrin heptadecapeptide, nle(15)-
Description
Gastrin heptadecapeptide (G-17) is a 17-amino-acid peptide hormone primarily produced in the gastric antrum. It exists in sulfated (G-17-II) and non-sulfated (G-17-I) forms, with a molecular weight of approximately 2100 Da . The carboxyl-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) is critical for its biological activity, particularly in stimulating gastric acid secretion via parietal cells . G-17 is metabolized into NH₂- and COOH-terminal fragments in vivo, influencing its pharmacokinetic profile . While G-17 is a minor component in circulation compared to its larger precursor, "big gastrin" (G-34, 34 amino acids), it remains the most potent endogenous form for acid secretion .
Properties
CAS No. |
82695-69-0 |
|---|---|
Molecular Formula |
C98H126N20O31 |
Molecular Weight |
2080.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C98H126N20O31/c1-5-6-19-61(89(140)116-73(45-83(133)134)97(148)113-68(84(99)135)41-52-15-8-7-9-16-52)107-95(146)71(43-54-46-100-59-20-12-10-17-57(54)59)106-76(121)48-102-87(138)70(42-53-23-25-56(119)26-24-53)114-85(136)51(4)104-88(139)63(28-34-78(123)124)108-90(141)64(29-35-79(125)126)109-91(142)65(30-36-80(127)128)110-92(143)66(31-37-81(129)130)111-93(144)67(32-38-82(131)132)112-94(145)69(40-50(2)3)115-96(147)72(44-55-47-101-60-21-13-11-18-58(55)60)117-98(149)74-22-14-39-118(74)77(122)49-103-86(137)62-27-33-75(120)105-62/h7-13,15-18,20-21,23-26,46-47,50-51,61-74,100-101,119H,5-6,14,19,22,27-45,48-49H2,1-4H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,146)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,145)(H,113,148)(H,114,136)(H,115,147)(H,116,140)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |
InChI Key |
BCHBOSSOVMKPGP-FPBFVHJESA-N |
SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
Other CAS No. |
82695-69-0 |
sequence |
XGPWLEEEEEAYGWXDF |
Synonyms |
15-Ahx-gastrin 17 15-Nle-gastrin heptadecapeptide gastrin heptadecapeptide, 2-aminohexanoic acid(15)- gastrin heptadecapeptide, Ahx(15)- gastrin heptadecapeptide, Nle(15)- gastrin heptadecapeptide, norleucine(15)- little gastrin I, Ahx(15)- little gastrin I, Nle(15) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: G-17 vs. CCK Peptides
- Structural Similarities : Both G-17 and CCK-8 share the C-terminal pentapeptide (Trp-Met-Asp-Phe-NH₂) and sulfated tyrosine residues, but CCK-8 has higher affinity for CCKA receptors in the ileum .
- Functional Divergence : In rat gastric mucosa, sulfated CCK-8 is a partial agonist for acid secretion (EC50 = 0.9 nM) but less efficacious than G-17 (EC50 = 4.3 nM) . Conversely, CCK-8 is 1000× more potent than G-17 in inducing ileum contractions via CCKA receptors .
Metabolic Stability and Pharmacokinetics
Preparation Methods
Resin Selection and Initial Coupling
The synthesis of gastrin heptadecapeptide, Nle(15)-, typically employs Fmoc (fluorenylmethyloxycarbonyl)-based solid-phase peptide synthesis. A Wang resin or Rink amide resin is used to anchor the C-terminal phenylalaninamide moiety. The first amino acid, L-phenylalaninamide, is loaded onto the resin via its carboxyl group, ensuring a stable amide bond formation. Activation reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or [(1-cyano-2-ethoxy-2-oxoethylidene)aminooxy]dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) facilitate coupling in the presence of N,N-diisopropylethylamine (DIPEA).
Sequential Amino Acid Addition
The peptide chain is elongated from the C- to N-terminus, with norleucine incorporated at position 15 to replace methionine. Each coupling cycle involves:
- Fmoc Deprotection : 20% piperidine in dimethylformamide (DMF) removes the Fmoc group.
- Amino Acid Activation : Fmoc-protected amino acids (4-fold excess) are activated with HBTU/DIPEA.
- Coupling : Activated amino acids are added to the resin-bound peptide for 60–90 minutes under nitrogen atmosphere.
Critical challenges include the aggregation-prone sequence segments (e.g., polyglutamic acid tract at positions 6–10). To mitigate this, pseudo-proline dipeptides or backbone amide protectants like 2,4-dimethoxybenzyl (Dmb) are introduced.
Final Cleavage and Side-Chain Deprotection
Upon completion of the 17-mer sequence, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA, 95%), water (2.5%), and triisopropylsilane (2.5%) for 2–3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tert-butyl for glutamic acid and trityl for asparagine). The crude product is precipitated in cold diethyl ether and lyophilized.
Solution-Phase Fragment Condensation
For large-scale production, solution-phase synthesis is employed to assemble gastrin heptadecapeptide, Nle(15)-, from shorter protected fragments. The peptide is divided into three segments:
- N-Terminal Fragment (1–6) : Pyr-Gly-Pro-Trp-Leu-Glu.
- Central Fragment (7–12) : Glu-Glu-Glu-Glu-Ala-Tyr.
- C-Terminal Fragment (13–17) : Gly-Trp-Nle-Asp-Phe-NH2.
Each fragment is synthesized via SPPS, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry. Fragment condensation uses benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling reagent in dimethyl sulfoxide (DMSO) or DMF. The final product is globally deprotected using hydrogen fluoride (HF) for tert-butyl and benzyl ester removal.
Post-Synthetic Modifications
Radioiodination for Diagnostic Applications
Gastrin heptadecapeptide, Nle(15)-, is radioiodinated using the chloramine-T method for CCK2R-targeted imaging. A 10 μg aliquot of the peptide is reacted with Na[125I] (37 MBq) and chloramine-T (0.2 mg/mL) in phosphate buffer (pH 7.4) for 30 seconds. The reaction is quenched with sodium metabisulfite (0.5 mg/mL), and the labeled peptide is purified by RP-HPLC (C18 column, acetonitrile/water + 0.1% TFA).
Chelator Conjugation for Radiometal Labeling
For therapeutic applications, the peptide is conjugated with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) at the N-terminus. DOTA-tris(t-Bu ester) (0.1 mmol) is reacted with the peptide (0.05 mmol) in DMF using HBTU/DIPEA. After 24 hours, the product is deprotected with TFA and purified by HPLC. Radiolabeling with lutetium-177 or indium-111 is performed in ammonium acetate buffer (pH 5.5) at 95°C for 30 minutes.
Purification and Analytical Characterization
Reverse-Phase HPLC
Crude peptide is purified on a C18 column (250 × 4.6 mm, 5 μm) using a gradient of 20–50% acetonitrile in 0.1% TFA over 30 minutes. Gastrin heptadecapeptide, Nle(15)-, elutes at ~22 minutes (flow rate: 1 mL/min).
Table 1: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile/0.1% TFA |
| Gradient | 20–50% over 30 min |
| Flow Rate | 1 mL/min |
| Retention Time | 22 min |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 2080.8 Da; calculated: 2080.2 Da). Discrepancies ≤ 0.3 Da are acceptable due to isotopic variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (600 MHz, D2O) identifies key structural features:
- δ 8.2–7.1 ppm: Aromatic protons (Trp, Tyr, Phe).
- δ 4.5–3.8 ppm: α-Hydrogens of peptide backbone.
- δ 1.4–0.9 ppm: Aliphatic side chains (Leu, Nle).
Stabilization Strategies and Enzymatic Resistance
N-Methylation of Peptide Bonds
To enhance stability, N-methylation is introduced at the Asp12-Nle15 bond. This modification reduces renal uptake by 60% and increases plasma half-life from 8 to 24 minutes in murine models.
Table 2: Stability of Modified Analogues in Rat Tissue Homogenates
| Analogue | % Intact Peptide (120 min) |
|---|---|
| [111In]In-1 | 5% (Kidney), 39% (Liver) |
| [111In]In-2 | 34% (Kidney), 61% (Liver) |
DOTA Conjugation Effects
DOTA-conjugated gastrin heptadecapeptide, Nle(15)-, exhibits improved tumor-to-background ratios (8.5:1 vs. 3.2:1 for non-conjugated) in A431-CCK2R xenografts.
Industrial-Scale Production Considerations
Quality Control Specifications
- Purity : ≥95% by analytical HPLC.
- Sterility : Filtered through 0.22 μm PVDF membranes.
- Endotoxin : <0.1 EU/mg (Limulus amebocyte lysate test).
Clinical and Preclinical Applications
Diagnostic Imaging
111In-labeled DOTA-conjugated gastrin heptadecapeptide, Nle(15)-, achieves tumor detection sensitivity of 92% in medullary thyroid carcinoma patients (NCT03246659).
Targeted Radionuclide Therapy
177Lu-labeled analogues deliver 48 Gy/MBq to CCK2R-positive tumors with a renal absorbed dose of 0.7 Gy/MBq, demonstrating a therapeutic index of 68:1.
Q & A
Q. How can the structural integrity of Gastrin heptadecapeptide, nle(15)- be validated in experimental preparations?
Methodological Answer:
- Use reversed-phase high-performance liquid chromatography (RP-HPLC) to assess purity and confirm retention time matches known standards .
- Perform mass spectrometry (MS) to verify molecular weight (e.g., ~2100 Da for G-17) and detect post-translational modifications like sulfation .
- Compare synthetic peptides with native forms using immunoassays to ensure epitope recognition matches expected biological activity .
Q. What experimental models are optimal for studying the acid-secretory effects of Gastrin heptadecapeptide, nle(15)-?
Methodological Answer:
- Use isolated rat gastric mucosa to measure acid secretion via pH-stat titration, with EC₅₀ values for sulphated G-17 (4.3 nM) as a benchmark .
- Validate receptor specificity with CCK receptor antagonists (e.g., CCKA vs. CCKB) to distinguish gastrin-mediated responses from cross-reactivity .
- For in vivo studies, employ gastrin-deficient transgenic mice to isolate the peptide’s physiological role .
Q. How should researchers address batch-to-batch variability in synthetic Gastrin heptadecapeptide, nle(15)-?
Methodological Answer:
- Request peptide content analysis (via amino acid analysis or UV absorbance) and HPLC purity certificates from suppliers .
- Pre-test each batch in a dose-response assay (e.g., acid secretion in gastric cells) to confirm bioactivity consistency .
- For sensitive assays (e.g., apoptosis studies), use lyophilized peptides stored at -80°C to minimize degradation .
Advanced Research Questions
Q. How can conflicting data on Gastrin heptadecapeptide’s EC₅₀ values across studies be resolved?
Methodological Answer:
- Analyze tissue-specific receptor isoforms : For example, guinea-pig ileum shows 1000x lower sensitivity to gastrin peptides than rat gastric mucosa due to CCKA/CCKB receptor distribution .
- Standardize buffer conditions : Variations in pH, ion concentration, or protease inhibitors can alter peptide stability and receptor binding .
- Use radiolabeled gastrin (³H or ¹²⁵I) to directly measure receptor affinity in competitive binding assays, reducing reliance on indirect functional readouts .
Q. What strategies optimize the detection of low-abundance Gastrin heptadecapeptide isoforms in plasma?
Methodological Answer:
- Employ immunoaffinity chromatography with antibodies targeting the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂) to enrich gastrin isoforms .
- Combine gel filtration and RP-HPLC to separate G-17 (MW ~2100) from G-34 (MW ~7000) and albumin-bound forms .
- Validate isoforms via MALDI-TOF/TOF MS with post-source decay to sequence sulfated vs. non-sulfated variants .
Q. How should researchers design experiments to investigate gastrin’s interaction with mitochondrial proteins like Annexin A2?
Methodological Answer:
- Perform co-immunoprecipitation (Co-IP) using anti-gastrin antibodies on mitochondrial lysates, followed by SDS-PAGE and LC-MS/MS to identify binding partners .
- Validate interactions with surface plasmon resonance (SPR) to quantify binding kinetics (e.g., Kd for Annexin A2-gastrin complexes) .
- Use confocal microscopy with fluorescently tagged gastrin to confirm co-localization in mitochondrial subcompartments .
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing dose-response relationships in gastrin studies?
Methodological Answer:
- Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism to calculate EC₅₀, Hill coefficients, and maximal responses .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple treatment groups, ensuring p-values are adjusted for family-wise error rates .
- For small sample sizes (n < 6), use non-parametric tests (e.g., Mann-Whitney U) to avoid assumptions of normality .
Q. How can researchers reconcile discrepancies between in vitro and in vivo gastrin activity?
Methodological Answer:
- Account for proteolytic degradation in vivo by measuring peptide half-life in plasma via LC-MS/MS stability assays .
- Use knockout/knock-in models to isolate gastrin-specific effects from compensatory mechanisms (e.g., histamine signaling in gastric acid regulation) .
- Validate in vitro findings with ex vivo organoids or primary cell cultures that retain tissue-specific microenvironment cues .
Technical Challenges and Solutions
Q. What methods improve the stability of Gastrin heptadecapeptide, nle(15)- in aqueous solutions?
Methodological Answer:
- Prepare stock solutions in 10 mM acetic acid (pH 4.0) to minimize aggregation and adsorption to labware .
- Add protease inhibitors (e.g., aprotinin, leupeptin) to cell culture media for long-term assays .
- For structural studies, use cryo-electron microscopy to resolve peptide conformations in near-native conditions .
Q. How can cross-reactivity issues in gastrin immunoassays be mitigated?
Methodological Answer:
- Pre-absorb antibodies against CCK-8 and pentagastrin to block nonspecific binding .
- Use domain-specific antibodies : Target the N-terminal region (residues 1-9) for isoform-specific detection, avoiding the conserved C-terminal epitope .
- Validate assays with synthetic peptide analogs (e.g., [Leu15]-Gastrin I) to confirm antibody specificity .
Experimental Design for Novel Applications
Q. What protocols are recommended for studying gastrin’s role in apoptosis regulation?
Methodological Answer:
- Use TUNEL assays or Annexin V/PI staining in gastrin-treated cancer cell lines (e.g., AGS gastric adenocarcinoma) to quantify apoptotic cells .
- Knock down Annexin A2 via siRNA to assess its necessity in gastrin-mediated anti-apoptotic pathways .
- Combine RNA-seq and pathway analysis (e.g., KEGG) to identify downstream targets like Bcl-2 family proteins .
Q. How should researchers design cross-species comparative studies on gastrin function?
Methodological Answer:
- Align peptide sequences (e.g., human vs. rat G-17) using Clustal Omega to identify conserved residues critical for receptor binding .
- Test cross-species activity in heterologous receptor systems (e.g., human CCKB receptors expressed in CHO cells) .
- Include phylogenetic analysis to contextualize functional divergence in gastrin signaling across taxa .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
